(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
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Overview
Description
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is a chemical compound with the molecular formula C5H10N4. It belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine typically involves the use of “click” chemistry, a term coined to describe a set of highly efficient and reliable reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this process, an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of solvents such as water or ethanol and may require purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The triazole ring is known to form strong interactions with metal ions, which can enhance its binding affinity to certain proteins .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole: The parent compound of the triazole family, known for its broad range of applications.
1-benzyl-1H-1,2,3-triazole: A derivative with a benzyl group, used in medicinal chemistry.
1-phenyl-1H-1,2,3-triazole: Another derivative with a phenyl group, studied for its biological activities.
Uniqueness
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is unique due to the presence of the ethyl group and the methanamine moiety, which can influence its chemical reactivity and biological activity. These structural features can enhance its solubility, stability, and ability to interact with specific molecular targets .
Properties
IUPAC Name |
(3-ethyltriazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(3-6)4-7-8-9/h4H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYGVNUSJFMQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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